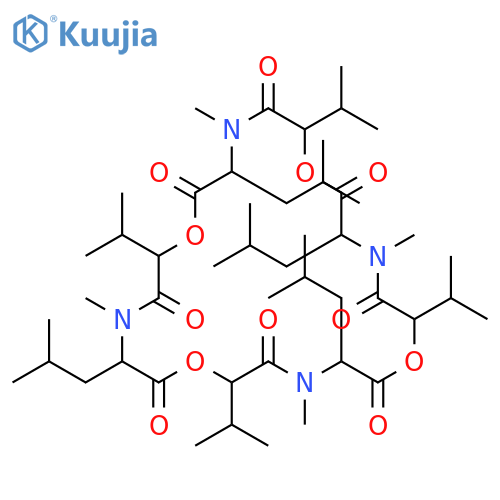Cas no 64763-82-2 (Bassianolide)

Bassianolide structure
商品名:Bassianolide
Bassianolide 化学的及び物理的性質
名前と識別子
-
- Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl]
- BASSIANOLIDE,>95 BY HPLC
- Bassianolide
- (-)-Bassianolide
- 806ADE0Q38
- Bassanolide
- BASS
- Q27269119
- Unii-806ade0Q38
- NS00094902
- NSC 321804
- CHEBI:145108
- 64763-82-2
- (3S,6R,9S,12R,15S,18R,21S,24R)-3,9,15,21-tetraisobutyl-6,12,18,24-tetraisopropyl-4,10,16,22-tetramethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclotetracosane-2,5,8,11,14,17,20,23-octone
- DTXSID40891833
- CYCLO((2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-LEUCYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-LEUCYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-LEUCYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-LEUCYL)
- (3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
- SCHEMBL14134043
- NSC-321804
- 4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
- NSC321804
-
- インチ: 1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37+,38+,39+,40+/m0/s1
- InChIKey: QVZZPLDJERFENQ-NKTUOASPSA-N
- ほほえんだ: O1C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])OC([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])OC([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])OC([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([C@@]1([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)=O)=O)=O)=O)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 908.60857413g/mol
- どういたいしつりょう: 908.60857413g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 64
- 回転可能化学結合数: 12
- 複雑さ: 1380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.1
- トポロジー分子極性表面積: 186
じっけんとくせい
- 密度みつど: 1.012
- ふってん: 1015.6°C at 760 mmHg
- フラッシュポイント: 568°C
- 屈折率: 1.455
Bassianolide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B118728-2.5mg |
Bassianolide |
64763-82-2 | 2.5mg |
$ 1688.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-397290-0.5mg |
Bassianolide, |
64763-82-2 | 0.5mg |
¥2369.00 | 2023-09-05 | ||
| BioAustralis | BIA-B1557-0.50mg |
Bassianolide |
64763-82-2 | >95% by HPLC | 0.50mg |
$300.00 | 2025-01-14 | |
| BioAustralis | BIA-B1557-2.50mg |
Bassianolide |
64763-82-2 | >95% by HPLC | 2.50mg |
$1050.00 | 2025-01-14 | |
| BioAustralis | BIA-B1557-2.50 mg |
Bassianolide |
64763-82-2 | >95% by HPLC | 2.50 mg |
$1,015.00 | 2023-07-10 | |
| A2B Chem LLC | AG64203-2.5mg |
bassianolide |
64763-82-2 | ≥95% | 2.5mg |
$1255.00 | 2024-04-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21558-2.5mg |
Bassianolide |
64763-82-2 | 98% | 2.5mg |
¥13049.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21558-500ug |
Bassianolide |
64763-82-2 | 98% | 500ug |
¥3391.00 | 2023-09-09 | |
| BioAustralis | BIA-B1557-0.50 mg |
Bassianolide |
64763-82-2 | >95% by HPLC | 0.50 mg |
$290.00 | 2023-07-10 | |
| TRC | B118728-1mg |
Bassianolide |
64763-82-2 | 1mg |
$ 867.00 | 2023-04-19 |
Bassianolide 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
64763-82-2 (Bassianolide) 関連製品
- 19893-23-3(Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl])
- 917-13-5(Enniatin B)
- 11113-62-5(Enniatin complex)
- 4530-21-6(Enniatin A1)
- 19914-20-6(Enniatin B1)
- 2503-13-1(Enniatin A)
- 2001-95-8(Valinomycin)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
